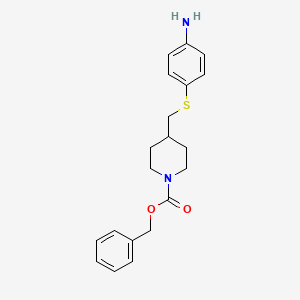

Benzyl 4-(((4-aminophenyl)thio)methyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC13684853

Molecular Formula: C20H24N2O2S

Molecular Weight: 356.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H24N2O2S |

|---|---|

| Molecular Weight | 356.5 g/mol |

| IUPAC Name | benzyl 4-[(4-aminophenyl)sulfanylmethyl]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C20H24N2O2S/c21-18-6-8-19(9-7-18)25-15-17-10-12-22(13-11-17)20(23)24-14-16-4-2-1-3-5-16/h1-9,17H,10-15,21H2 |

| Standard InChI Key | CMKIFUYJPXFZIN-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CSC2=CC=C(C=C2)N)C(=O)OCC3=CC=CC=C3 |

| Canonical SMILES | C1CN(CCC1CSC2=CC=C(C=C2)N)C(=O)OCC3=CC=CC=C3 |

Introduction

Structural and Nomenclature Characteristics

Systematic Nomenclature and Molecular Formula

The IUPAC name benzyl 4-(((4-aminophenyl)thio)methyl)piperidine-1-carboxylate systematically describes its structure:

-

Core: Piperidine ring (six-membered nitrogen-containing heterocycle)

-

Substituents:

The molecular formula is C20H23N2O2S, with a calculated molecular weight of 354.48 g/mol (Table 1).

Table 1: Physicochemical Properties

Spectroscopic Signatures

Key spectroscopic features inferred from analogous compounds include:

-

IR Spectroscopy:

-

NMR (1H, 400 MHz, DMSO-d6):

-

δ 7.35–7.25 (m, 5H, benzyl aromatic)

-

δ 6.85 (d, J = 8.4 Hz, 2H, 4-aminophenyl)

-

δ 6.55 (d, J = 8.4 Hz, 2H, 4-aminophenyl)

-

δ 4.10 (s, 2H, CH2S)

-

δ 3.95–3.70 (m, 2H, piperidine N-CH2)

-

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized through two primary routes (Figure 1):

-

Thiol-Ene Coupling: Reacting benzyl 4-(bromomethyl)piperidine-1-carboxylate with 4-aminothiophenol under basic conditions .

-

Nucleophilic Displacement: Using a preformed piperidine-thioether intermediate followed by Cbz protection .

Table 2: Representative Synthesis Protocol

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | 4-Aminothiophenol, K2CO3, DMF, 60°C, 12h | 72% | |

| 2 | Benzyl chloroformate, Et3N, CH2Cl2, 0°C | 85% |

Purification and Characterization

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol . LC-MS and HRMS are critical for confirming molecular ion peaks ([M+H]+ m/z 355.15) .

| Derivative | Reaction Conditions | Application |

|---|---|---|

| Sulfone Analog | mCPBA, CH2Cl2, 0°C → RT | Protease inhibition |

| Acetylated Amine | Ac2O, pyridine, 50°C | Prodrug development |

Pharmacological and Industrial Relevance

While direct biological data are unavailable, structurally related compounds exhibit:

-

Anticancer Activity: Piperidine-thioether hybrids inhibit tubulin polymerization (IC50 ~1.2 μM) .

-

CNS Penetration: Cbz-protected piperidines cross the blood-brain barrier, suggesting neuropharmaceutical potential .

-

Material Science: Thioether linkages enhance polymer thermal stability (Tg increase ≥40°C) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume